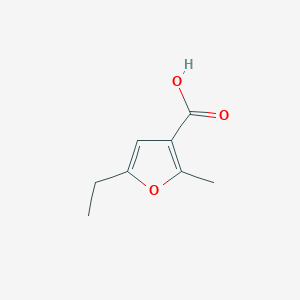

5-Ethyl-2-methylfuran-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-2-methylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-3-6-4-7(8(9)10)5(2)11-6/h4H,3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFNMLBCKQSQFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(O1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70613787 | |

| Record name | 5-Ethyl-2-methylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64354-44-5 | |

| Record name | 5-Ethyl-2-methylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Evolution of Furan Chemistry

The journey of furan (B31954) chemistry began in 1780 when Carl Wilhelm Scheele first described a furan derivative, 2-furoic acid. The parent compound, furan, was later prepared by Heinrich Limpricht in 1870. The name "furan" itself is derived from the Latin word "furfur," meaning bran, from which the important derivative furfural (B47365) is produced.

Early studies focused on establishing the aromatic character of the furan ring, a five-membered heterocycle containing one oxygen atom. This aromaticity, arising from the delocalization of one of the oxygen's lone pairs of electrons into the ring system, imparts unique reactivity to furans compared to simple ethers. researchgate.net The development of synthetic methods, most notably the Paal-Knorr synthesis, was pivotal in advancing the field, allowing for the construction of the furan nucleus from acyclic precursors. The 20th and 21st centuries have witnessed an explosion in furan chemistry, driven by the discovery of numerous furan-containing natural products and their utility in medicinal chemistry and materials science. mdpi.comepa.gov

Significance of Furan 3 Carboxylic Acid Scaffolds in Organic Synthesis

Within the diverse family of furan (B31954) derivatives, those bearing a carboxylic acid group at the 3-position are of particular synthetic value. The furan-3-carboxylic acid scaffold serves as a versatile building block for the construction of more complex molecules. The carboxylic acid moiety can be readily converted into a wide array of other functional groups, including esters, amides, and ketones, providing a synthetic handle for further molecular elaboration. nih.gov

Furthermore, the furan ring itself can participate in a variety of chemical transformations. Its diene character allows it to undergo Diels-Alder reactions, opening pathways to complex polycyclic systems. The strategic placement of substituents on the furan ring can modulate its electronic properties and reactivity, making substituted furan-3-carboxylic acids valuable intermediates in the synthesis of targeted molecules with specific biological or material properties. epa.gov

Overview of Substituted Furan Carboxylic Acids in Academic Research

The academic interest in substituted furan (B31954) carboxylic acids is extensive, with research spanning from the development of novel synthetic methodologies to the exploration of their biological activities and material applications. The substitution pattern on the furan ring plays a crucial role in determining the compound's properties and potential uses.

For instance, various furan-3-carboxamides have been synthesized and evaluated for their antimicrobial activities against a range of microorganisms, including fungi and bacteria. nih.gov Other studies have focused on the synthesis of furan derivatives with potential anti-inflammatory, analgesic, and even anticancer properties. mdpi.com In the realm of materials science, furan-based dicarboxylic acids are being investigated as bio-based alternatives to petroleum-derived monomers for the production of polymers like polyesters and polyamides. mdpi.com The inherent rigidity of the furan ring can impart desirable thermal and mechanical properties to these materials. nih.gov

Research Gaps and Future Directions in 5 Ethyl 2 Methylfuran 3 Carboxylic Acid Studies

Direct Synthesis Approaches to the Furan-3-carboxylic Acid Core

Direct synthetic routes aim to construct the furan ring with the carboxylic acid group already in place or formed in a subsequent step from a closely related precursor. These methods often involve cyclization or oxidative transformations.

Cyclization Reactions for Furan Ring Formation

The formation of the furan nucleus is a cornerstone of furan chemistry. The Paal-Knorr synthesis and related cyclization reactions are primary methods for constructing the furan ring from acyclic precursors. researchgate.netwikipedia.orgorganic-chemistry.org

The Paal-Knorr furan synthesis is a classic and widely used method that involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. researchgate.netwikipedia.org For the synthesis of this compound, a potential precursor would be a substituted 1,4-diketone. The reaction is typically catalyzed by protic acids such as sulfuric acid or hydrochloric acid, or by Lewis acids. researchgate.net The mechanism involves the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl to form a cyclic hemiacetal, which then dehydrates to yield the furan ring. wikipedia.org

A plausible 1,4-dicarbonyl precursor for the synthesis of the target molecule is 2-acetyl-3-oxohexanoic acid . The reaction would proceed as outlined in the following table:

| Precursor | Reagent/Catalyst | Product |

| 2-acetyl-3-oxohexanoic acid | Acid (e.g., H₂SO₄) | This compound |

| Ethyl 2-acetyl-3-oxohexanoate | Acid (e.g., H₂SO₄) | Ethyl 5-ethyl-2-methylfuran-3-carboxylate |

Phosphorus pentoxide (P₄O₁₀) is a powerful dehydrating agent that can also facilitate the Paal-Knorr cyclization of 1,4-diketones to furans. It serves a similar function to strong acids in promoting the dehydration of the cyclic intermediate. The use of such reagents can be advantageous in cases where the starting materials are sensitive to strong aqueous acids.

Oxidative Transformations Leading to Carboxylic Acid Functionality

An alternative strategy involves the oxidation of a pre-formed furan derivative or a precursor to introduce the carboxylic acid group.

Ozonolysis is a powerful tool for cleaving carbon-carbon double bonds to form carbonyl compounds. researchgate.net In a controlled manner, the ozonolysis of a suitably substituted dihydrofuranone could potentially yield a carboxylic acid. For instance, the ozonolysis of a precursor like 5-ethyl-2-methyl-2,3-dihydrofuran-3-one could theoretically lead to the formation of the target carboxylic acid, although specific literature examples for this transformation are scarce. The reaction involves the formation of a primary ozonide, which then rearranges and, upon oxidative workup (e.g., with hydrogen peroxide), can yield a carboxylic acid.

Indirect Synthesis via Esterification and Subsequent Hydrolysis

A common and often more practical approach to obtaining furan-3-carboxylic acids is through the synthesis of the corresponding ester, followed by hydrolysis. This two-step process allows for easier purification of the intermediate ester.

The synthesis of furan-3-carboxylate esters can be achieved through various methods, including modifications of the Paal-Knorr or Feist-Benary syntheses. documentsdelivered.com For example, the reaction of a β-keto ester with an α-halo ketone can yield a substituted furan-3-carboxylate. Specifically, ethyl 5-ethyl-2-methylfuran-3-carboxylate could potentially be synthesized from the reaction of ethyl 3-oxopentanoate (B1256331) and 1-chloro-2-propanone.

Once the ester, such as ethyl 5-ethyl-2-methylfuran-3-carboxylate , is obtained and purified, it can be hydrolyzed to the desired carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. chemguide.co.uk This saponification reaction is generally an irreversible and high-yielding process. ijcce.ac.ir

The general scheme for this indirect approach is as follows:

| Reactant 1 | Reactant 2 | Intermediate Product | Hydrolysis Reagent | Final Product |

| Ethyl 3-oxopentanoate | 1-Chloro-2-propanone | Ethyl 5-ethyl-2-methylfuran-3-carboxylate | 1. NaOH(aq), Δ2. H₃O⁺ | This compound |

This table illustrates a potential synthetic pathway. The initial ester formation is based on established furan synthesis principles, and the hydrolysis step is a standard organic transformation.

Synthesis of Ethyl 5-Ethyl-2-methylfuran-3-carboxylate Precursor

The synthesis of the ester precursor, ethyl 5-ethyl-2-methylfuran-3-carboxylate, is a critical step that can be achieved through several classic organic reactions. These methods typically involve the strategic combination of acyclic precursors to construct the heterocyclic furan core with the desired substitution pattern.

Condensation Reactions Utilizing Ethyl Acetoacetate (B1235776)

Ethyl acetoacetate is a versatile and widely used starting material in the synthesis of heterocyclic compounds due to its active methylene (B1212753) group. wordpress.com The Feist-Benary furan synthesis, a well-established method, utilizes the condensation of an α-halo ketone with a β-dicarbonyl compound, such as ethyl acetoacetate, in the presence of a base like ammonia, pyridine, or an amine.

In a plausible pathway to ethyl 5-ethyl-2-methylfuran-3-carboxylate, ethyl acetoacetate would react with an appropriate α-haloketone. The reaction proceeds via the initial alkylation of the enolate of ethyl acetoacetate on the α-haloketone, followed by a cyclization-dehydration cascade to form the furan ring. The choice of base is crucial as it mediates the deprotonation of the β-dicarbonyl compound and facilitates the cyclization step.

Table 1: Key Aspects of Feist-Benary Furan Synthesis

| Feature | Description |

|---|---|

| Reactants | Ethyl acetoacetate (a β-ketoester) and an α-haloketone. |

| Base Catalyst | Typically a weak base such as ammonia, pyridine, or various amines. |

| Mechanism | Involves SN2 alkylation of the ethyl acetoacetate enolate, followed by intramolecular aldol-type condensation and subsequent dehydration to form the aromatic furan ring. |

| Product | A substituted furan-3-carboxylate ester. |

Another relevant reaction is the Claisen condensation, which is the classic laboratory and industrial method for producing ethyl acetoacetate itself from two molecules of ethyl acetate (B1210297) using a strong base like sodium ethoxide. brainly.inyoutube.comyoutube.com

Alkylation and Cyclization Strategies for Furan-3-carboxylate Esters

Alternative strategies for synthesizing furan-3-carboxylate esters involve the construction of a 1,4-dicarbonyl intermediate, which then undergoes acid-catalyzed cyclization and dehydration in a process known as the Paal-Knorr furan synthesis. google.comnumberanalytics.com This method is one of the most common and straightforward routes to furans.

The synthesis of the required 1,4-dicarbonyl precursor can be achieved through various means, including the Michael addition of an enolate (derived from a compound like ethyl acetoacetate) to an α,β-unsaturated carbonyl compound. google.com Subsequent chemical modifications would be necessary to arrive at the precise 1,4-dicarbonyl structure that would cyclize to the desired 5-ethyl-2-methylfuran derivative.

Modern synthetic chemistry offers more advanced cyclization strategies. Metal-catalyzed reactions, for instance, provide efficient routes to highly substituted furans. organic-chemistry.org Gold- or palladium-catalyzed cycloisomerization of appropriately functionalized enynes or other unsaturated precursors can lead to the formation of the furan ring under mild conditions. organic-chemistry.orgacs.org For example, a suitably designed α-propargyl-β-keto ester could undergo indium-catalyzed cycloisomerization to yield a trisubstituted furan.

Hydrolytic Conversion of Esters to the Free Carboxylic Acid

The final step in the synthesis of this compound is the hydrolysis of its corresponding ethyl ester. This transformation is a standard procedure in organic synthesis and can be effectively carried out under either basic or acidic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is the most common method for hydrolyzing esters. The reaction involves treating the ethyl ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), typically with heating. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl carbon. This process, known as saponification, initially yields the sodium or potassium salt of the carboxylic acid. A subsequent acidification step with a strong mineral acid, like hydrochloric acid (HCl), is required to protonate the carboxylate salt and precipitate the free this compound. wordpress.com

Acid-Catalyzed Hydrolysis: Alternatively, the ester can be hydrolyzed by heating it in the presence of a dilute strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. wordpress.com This reaction is reversible, and its mechanism involves the protonation of the ester carbonyl oxygen, which activates the carbonyl group toward nucleophilic attack by water. To drive the equilibrium towards the carboxylic acid product, an excess of water is typically used.

Table 2: Comparison of Ester Hydrolysis Methods

| Method | Reagents | Conditions | Notes |

|---|---|---|---|

| Base-Catalyzed (Saponification) | NaOH or KOH in water/alcohol mixture | Heating (reflux) | Irreversible reaction. Requires a final acidification step to isolate the carboxylic acid. |

| Acid-Catalyzed | Dilute HCl or H₂SO₄ in water | Heating (reflux) | Reversible reaction. Driven to completion by using excess water. |

Exploration of Emerging and Sustainable Synthetic Pathways

In line with the principles of green chemistry, research is ongoing to develop more sustainable methods for synthesizing complex molecules like furan derivatives. These emerging pathways aim to reduce waste, use milder conditions, and leverage renewable resources.

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the selectivity of biocatalysts (enzymes) with the practicality of traditional organic reactions. Enzymes can operate under mild conditions (neutral pH, room temperature) and often exhibit high levels of regio-, chemo-, and stereoselectivity, which can simplify synthetic routes by reducing the need for protecting groups.

While specific chemoenzymatic routes for this compound are not extensively documented, the potential applications are significant. For instance, lipases could be employed for the highly selective hydrolysis of the ethyl ester precursor, potentially avoiding side reactions that might occur under harsh acidic or basic conditions. Furthermore, enzymes could be used to construct the furan ring itself. The antimicrobial activity of some nitroaromatic compounds is linked to the enzymatic reduction of the nitro group, demonstrating that enzymes can indeed interact with and modify furan-based structures. nih.gov The development of novel biocatalysts could lead to enzymatic pathways for the cyclization of bio-based precursors into the furan core.

Biomimetic Approaches for Furan Ring Formation

Biomimetic synthesis seeks to mimic nature's strategies for building complex molecules. Many natural products contain furan rings, and their biosynthetic pathways can serve as inspiration for laboratory synthesis. These pathways often involve oxidative cyclizations of linear precursors derived from fatty acids or polyketides.

A hypothetical biomimetic approach to this compound could involve the enzyme-catalyzed oxidative cyclization of a specifically designed unsaturated fatty acid analogue. This strategy would align with sustainable chemistry principles, especially if the linear precursor can be sourced from renewable biomass. mdpi.com The selective ring-opening of furanic molecules derived from cellulose (B213188) is a promising pathway for producing linear oxygenates, and conversely, understanding these mechanisms can provide insight into developing biomimetic ring-closing strategies. nih.gov The formation of furan rings has been achieved through base-promoted 5-exo-dig cyclization of alkynyl-oxotriterpene acids, mimicking a plausible biological cyclization pathway. researchgate.net

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations to yield different derivatives.

The conversion of carboxylic acids to esters, known as esterification, is a common and important reaction. chemguide.co.ukmasterorganicchemistry.com This reaction is typically performed by heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uklibretexts.org The reaction is reversible, and to favor the formation of the ester, an excess of the alcohol is often used. masterorganicchemistry.com For instance, the reaction of a carboxylic acid with an alcohol like ethanol (B145695) would produce the corresponding ethyl ester. chemguide.co.uk The general mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com Subsequent dehydration leads to the formation of the ester. youtube.com

Table of Esterification Reactions

| Reactant | Reagent | Product |

| This compound | Ethanol, H₂SO₄ | Ethyl 5-ethyl-2-methylfuran-3-carboxylate |

| This compound | Methanol, H₂SO₄ | Methyl 5-ethyl-2-methylfuran-3-carboxylate |

Amides are another important class of carboxylic acid derivatives. The direct reaction of a carboxylic acid with an amine is generally not practical without strong heating or activation. libretexts.org A common laboratory method involves first converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or an ester, which then readily reacts with an amine to form the amide. libretexts.org Alternatively, activating agents can be employed to facilitate the direct amidation. libretexts.orgyoutube.com One such method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. orientjchem.org Another approach is the use of phosphonitrilic chloride trimer (PNT) in the presence of a base like N-methylmorpholine (NMM) to activate the carboxylic acid for reaction with an amine. iajpr.com These methods allow for the formation of a wide variety of amides under milder conditions. iajpr.com

Table of Amidation Reactions

| Reactant | Reagent(s) | Product |

| This compound | 1. SOCl₂ 2. Amine (e.g., Aniline) | N-Aryl-5-ethyl-2-methylfuran-3-carboxamide |

| This compound | DCC, Amine, DMAP | Corresponding Amide |

| This compound | PNT, NMM, Amine | Corresponding Amide |

Carboxylic acids can be converted to highly reactive acyl chlorides by treatment with thionyl chloride (SOCl₂). libretexts.orgmasterorganicchemistry.com This reaction proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a much better leaving group. libretexts.org The chloride ion generated in the reaction then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride with the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. masterorganicchemistry.comyoutube.com The use of a catalyst, such as N,N-dimethylformamide (DMF), is often necessary to enhance the reaction rate. youtube.com Acyl chlorides are valuable synthetic intermediates due to their high reactivity, allowing for the facile preparation of esters, amides, and other acyl derivatives. masterorganicchemistry.com

Beyond the formation of simple esters and amides, the carboxylic acid group can be activated for a variety of coupling reactions. These activation strategies are crucial in modern organic synthesis for the construction of more complex molecules. One common approach involves the use of coupling reagents that convert the carboxylic acid into a more reactive species in situ. For example, reagents like triphenylphosphine (B44618) in combination with iodine (PPh₃/I₂) can activate carboxylic acids for amidation reactions. rsc.org The order of addition of reagents can be critical in these reactions to avoid the formation of undesired side products like acid anhydrides. rsc.org Other activating agents include phosphonitrilic chloride, which, in the presence of a base, facilitates the formation of amides from both aromatic and aliphatic carboxylic acids. iajpr.com These methods provide mild and efficient alternatives to traditional amidation protocols. iajpr.com

Reactivity of the Furan Ring System

The furan ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic attack.

The furan ring in this compound is activated towards electrophilic aromatic substitution by the electron-donating alkyl groups (ethyl and methyl) at the 2- and 5-positions. mnstate.edu The carboxylic acid group at the 3-position, being an electron-withdrawing group, is deactivating. mnstate.edu Electrophilic attack is generally favored at the positions ortho and para to the activating groups. mnstate.edu In the case of 2,5-disubstituted furans, the remaining open positions are at C3 and C4. Given the presence of the deactivating carboxylic acid at C3, electrophilic substitution would be expected to occur at the C4 position.

Common electrophilic aromatic substitution reactions include nitration and sulfonation. masterorganicchemistry.com Nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comlibretexts.org Sulfonation involves the use of fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid), where the electrophile is protonated SO₃ or SO₃ itself. masterorganicchemistry.com The general mechanism for these reactions involves the attack of the aromatic ring on the electrophile to form a carbocation intermediate, known as a sigma complex or an arenium ion, followed by deprotonation to restore the aromaticity of the ring. masterorganicchemistry.comyoutube.com For instance, formylation of a related compound, methyl 2-methylfuran-3-carboxylate, has been achieved using phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), introducing a formyl group onto the furan ring. chemicalbook.com

Ring-Opening and Rearrangement Reactions

The furan ring, while aromatic, is the least aromatic of the five-membered heterocycles and can undergo ring-opening reactions under various conditions, particularly in the presence of acids or bases. For furan-carboxylic acids, these reactions can lead to a variety of linear or alternative cyclic structures.

One notable rearrangement reaction observed in related heterocyclic systems is the Perkin rearrangement, where 3-halocoumarins are converted into benzofuran-2-carboxylic acids. nih.gov This process involves a base-catalyzed ring fission, followed by an intramolecular nucleophilic attack to form the new furan ring. nih.gov While not a direct reaction of this compound, it illustrates a potential pathway for rearrangement involving the cleavage of a heterocyclic ring and subsequent recyclization.

In a different vein, chromone-3-carboxylic acid has been shown to undergo ring expansion upon reaction with active methylene compounds in the presence of a base. psu.edu This transformation proceeds via a Michael addition, followed by ring-opening of the pyrone ring and subsequent intramolecular cyclization to afford benzoxocin-6-ones. psu.edu This suggests that under specific nucleophilic conditions, the furan ring in this compound could potentially be opened and rearranged to form larger ring systems.

Table 1: Examples of Ring-Opening and Rearrangement Reactions in Related Heterocyclic Carboxylic Acids

| Starting Material | Reagents and Conditions | Product | Reaction Type | Reference |

| 3-Halocoumarins | Base (e.g., NaOH in ethanol) | Benzofuran-2-carboxylic acids | Perkin Rearrangement | nih.gov |

| Chromone-3-carboxylic acid | Acyclic active methylene compounds, triethylamine, ethanol | 2-Amino-3-substituted-6H-benzoxocin-6-ones | Ring Expansion | psu.edu |

Oxidation Reactions of the Furan Ring

The furan ring is sensitive to oxidation, which can lead to ring-opened products or the formation of other functional groups. The presence of both electron-donating alkyl groups and an electron-withdrawing carboxylic acid group on the furan ring of this compound will influence the outcome of oxidation reactions.

In related furan derivatives, oxidation can be a key step in their chemical transformation. For instance, the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a structurally related furan, has been extensively studied. researchgate.net Depending on the oxidant and reaction conditions, the hydroxymethyl and/or the formyl group can be oxidized. While not a direct oxidation of the furan ring itself, these reactions highlight the susceptibility of substituted furans to oxidative conditions. The oxidation of 5-ethyl-2-methyl-3-methylsulfanyl-1-benzofuran with 3-chloroperbenzoic acid (m-CPBA) to the corresponding sulfinyl derivative demonstrates a selective oxidation of a substituent without disrupting the furanoid ring. researchgate.net

Direct oxidation of the furan ring often leads to its cleavage. For example, treatment of furans with reagents like ozone or potassium permanganate (B83412) typically results in the formation of dicarbonyl compounds. The specific products from the oxidation of this compound would depend on the regioselectivity of the initial attack on the furan ring.

Reduction Chemistry of the Furan Moiety

The reduction of the furan ring can lead to the corresponding dihydrofuran or tetrahydrofuran (B95107) derivatives, or even complete ring-opening to form aliphatic compounds. The choice of reducing agent and reaction conditions is crucial in determining the final product.

Catalytic hydrogenation is a common method for the reduction of furans. Depending on the catalyst (e.g., palladium, platinum, nickel) and conditions (temperature, pressure), either the double bonds in the ring can be selectively reduced to yield tetrahydrofurans, or hydrogenolysis of the C-O bonds can occur, leading to ring-opened products such as diols or ketones.

For example, the reduction of furan-2(5H)-ones, which are related lactones, has been studied. researchgate.net Electrochemical reduction of certain 5-thio derivatives of furan-2(5H)-ones can lead to the elimination of the substituent at the 5-position. researchgate.net While this is not a direct reduction of the furan ring, it points to the diverse electrochemical behavior of furan derivatives.

Reactivity at the Alkyl Side Chains (Ethyl and Methyl)

The ethyl and methyl groups attached to the furan ring of this compound are also sites for potential chemical transformations, although they are generally less reactive than the furan ring itself.

Selective Functionalization of Alkyl Groups

Achieving selective functionalization of the alkyl side chains in the presence of the reactive furan ring can be challenging. However, certain reactions can target these groups.

Halogenation of the methyl group at the C-2 position could potentially be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or a radical initiator). The benzylic-like position of the methyl group (alpha to the furan ring) makes its hydrogens more susceptible to abstraction.

The ethyl group at the C-5 position also has benzylic-like hydrogens on the methylene carbon, which could be a site for functionalization. The reactivity of these positions would be influenced by the electronic effects of the furan ring and the carboxylic acid group.

In a related context, the synthesis of indole (B1671886) 2- and 3-carboxylates has been achieved through a cascade reaction involving C(sp2)-H functionalization. researchgate.net While this is on a different heterocyclic system, it demonstrates the potential for activating C-H bonds for further reactions.

Radical Reactions and Their Potential Products

The alkyl side chains of this compound can participate in radical reactions. As mentioned, radical halogenation is a plausible transformation. The initiation of such a reaction would lead to the formation of a radical at the benzylic-like position of either the methyl or the ethyl group.

The subsequent propagation steps would lead to the formation of halogenated products. For example, reaction with NBS could yield 5-ethyl-2-(bromomethyl)furan-3-carboxylic acid or 5-(1-bromoethyl)-2-methylfuran-3-carboxylic acid. The regioselectivity would depend on the relative stability of the intermediate radicals.

The study of radical reactions on furan derivatives is an active area of research. The NIST Chemistry WebBook provides mass spectrum data for 2-ethyl-5-methylfuran (B167692), which is formed through fragmentation processes that can involve radical intermediates. nist.gov

Table 2: Potential Products from Radical Halogenation of this compound

| Reactant | Reagent | Potential Product(s) | Reaction Type |

| This compound | N-Bromosuccinimide (NBS), Radical Initiator | 5-Ethyl-2-(bromomethyl)furan-3-carboxylic acid | Radical Halogenation |

| This compound | N-Bromosuccinimide (NBS), Radical Initiator | 5-(1-Bromoethyl)-2-methylfuran-3-carboxylic acid | Radical Halogenation |

Synthesis of Substituted Esters and Amides

The carboxylic acid moiety of this compound is a primary site for derivatization to produce esters and amides. These derivatives are often synthesized to enhance biological activity or modify physicochemical properties such as solubility and stability.

Esterification: Standard esterification methods are readily applicable. These include:

Fischer-Speier Esterification: Reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., sulfuric acid, hydrochloric acid).

Alkyl Halide Esterification: Conversion of the carboxylic acid to its corresponding carboxylate salt, followed by reaction with an alkyl halide.

Coupling Agent-Mediated Esterification: The use of coupling agents like dicyclohexylcarbodiimide (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) facilitates the reaction between the carboxylic acid and an alcohol under milder conditions.

Amidation: The synthesis of amides from this compound can be achieved through several reliable routes:

Acyl Chloride Formation: The carboxylic acid can be converted to the more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent reaction of the acyl chloride with a primary or secondary amine yields the desired amide.

Direct Amidation with Coupling Reagents: Similar to esterification, peptide coupling agents (e.g., DCC, EDC, PyBOP) can be employed to directly form an amide bond between the carboxylic acid and an amine, avoiding the need for the harsh conditions of acyl chloride formation.

From Esters: The corresponding esters can be converted to amides by reaction with amines, sometimes requiring elevated temperatures or the presence of a catalyst.

| Derivative Type | Synthetic Method | Reagents |

| Esters | Fischer-Speier Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) |

| Alkylation | Base (e.g., NaH), Alkyl Halide (R-X) | |

| Coupling Agent-Mediated | Alcohol (R-OH), Coupling Agent (e.g., DCC, EDC) | |

| Amides | Via Acyl Chloride | SOCl₂ or (COCl)₂, Amine (R₂NH) |

| Coupling Agent-Mediated | Amine (R₂NH), Coupling Agent (e.g., PyBOP) |

Introduction of Diverse Functional Groups onto the Furan Scaffold

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The only available position for substitution is at the C4 position, simplifying the regiochemical outcome of such reactions. The existing alkyl groups (methyl at C2 and ethyl at C5) are activating, ortho-para directing groups, further enhancing the reactivity of the ring. youtube.comlibretexts.orgyoutube.comlumenlearning.comlibretexts.org

Common functionalizations at the C4 position include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Addition of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid, typically under carefully controlled temperature conditions.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃). This reaction can be used to introduce a new ketone functionality onto the furan ring.

Carboxylation: It is possible to introduce a second carboxylic acid group onto the furan ring. Carbonate-promoted C-H carboxylation, which involves heating an alkali salt of a furoic acid with carbon dioxide, is a known method for synthesizing furan dicarboxylic acids. rsc.orgresearchgate.net

These newly introduced functional groups can then serve as handles for further chemical modifications, greatly expanding the range of accessible derivatives.

Development of Heterocyclic Moieties Fused to or Incorporated with the Furan-3-carboxylic Acid System

The carboxylic acid function serves as a key starting point for the construction of more complex molecular architectures, including fused heterocyclic systems. These modifications can significantly alter the molecule's three-dimensional shape and electronic properties.

One common strategy involves converting the carboxylic acid into a reactive intermediate, which then undergoes cyclization with a suitable binucleophilic reagent. For instance, the carboxylic acid can be reacted with aminothiol or hydrazine derivatives to form furan-fused thiazoles or triazoles, respectively. google.com

A general synthetic pathway could involve:

Activation of the Carboxylic Acid: Conversion to an acyl chloride, ester, or use of a coupling agent.

Reaction with a Binucleophile: The activated acid derivative is reacted with a molecule containing two nucleophilic centers, such as 4-amino-3-mercapto-1,2,4-triazole.

Cyclization/Dehydration: An intramolecular cyclization, often promoted by heat or a dehydrating agent like phosphoryl chloride, leads to the formation of the fused ring system.

This approach allows for the synthesis of various novel compounds, such as furo[3,2-d]pyrimidines or furo[3,4-d]pyridazines, significantly diversifying the chemical space around the parent furan-3-carboxylic acid. researchgate.netairo.co.in

| Fused Heterocycle Target | Potential Binucleophilic Reagent |

| Furo[3,2-d]pyrimidine | Amidines |

| Furo[3,4-d]pyridazine | Hydrazine |

| Furo[3,2-b]pyrrole | Aminoacetaldehyde dimethyl acetal |

| Furo[3,2-d] researcher.liferesearchgate.netbenthamdirect.comtriazine | Hydrazoic acid |

Regioselective Derivatization Strategies

Regioselectivity is a critical aspect of synthesizing derivatives of this compound, as the molecule possesses multiple reactive sites: the carboxylic acid at C3, the furan ring (specifically at C4), and the alkyl side chains.

Ring vs. Carboxyl Group: The choice of reagents and reaction conditions dictates which part of the molecule reacts. Electrophilic reagents will preferentially attack the electron-rich furan ring at the C4 position. numberanalytics.com In contrast, nucleophilic reagents or those that specifically target carboxylic acids (e.g., SOCl₂ for acyl chloride formation) will react at the C3-carboxyl group.

Protecting Group Strategy: To achieve regioselectivity, one functional group can be temporarily protected while another is modified. For example, the carboxylic acid can be converted into an ester to protect it from reagents intended to modify the furan ring. The ester can then be hydrolyzed back to the carboxylic acid after the ring functionalization is complete.

Directed Metalation: Although the furan ring has an available C-H bond at the C4 position for electrophilic substitution, directed ortho metalation (DoM) strategies could potentially be employed. The carboxylic acid group (or a derivative) can direct a strong base (like lithium diisopropylamide, LDA) to deprotonate the adjacent C4 position, creating a nucleophilic site that can then react with various electrophiles. This provides an alternative route to C4-functionalized derivatives.

Stereoselective Synthesis of Chiral Derivatives

While this compound itself is achiral, chiral derivatives can be synthesized through various stereoselective strategies. researcher.liferesearchgate.netbenthamdirect.com The development of such methods is important for pharmaceutical research, where enantiomers of a chiral drug can have different biological activities.

Methods for introducing chirality include:

Asymmetric Reactions on the Furan Ring: While challenging, asymmetric cycloadditions or dearomatization reactions can be used to introduce stereocenters on the furan ring itself. researchgate.net

Derivatization of Side Chains: The ethyl group at C5 could be a site for introducing chirality. For example, if a ketone were introduced at the C4 position, an asymmetric reduction could create a chiral alcohol. Alternatively, functionalization of the ethyl group's α-position could generate a stereocenter.

Synthesis from Chiral Precursors: Chiral building blocks, often derived from natural sources like carbohydrates, can be used to construct the furan ring system in an enantiomerically pure form. benthamdirect.combenthamscience.com

Reduction to Chiral Tetrahydrofurans: The furan ring can be reduced to a tetrahydrofuran ring. If substituents are present, this reduction can create multiple stereocenters. Stereoselective reduction methods, using chiral catalysts or reagents, can control the stereochemical outcome of this transformation, leading to specific diastereomers and enantiomers of substituted tetrahydrofurans. nih.govresearchgate.net

The synthesis of chiral furan derivatives is an active area of research, with organocatalysis and chemoenzymatic kinetic resolution emerging as powerful tools. researcher.lifebenthamdirect.com

Advanced Spectroscopic and Computational Characterization of 5 Ethyl 2 Methylfuran 3 Carboxylic Acid

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 5-Ethyl-2-methylfuran-3-carboxylic acid. Each technique provides unique and complementary information, which, when combined, allows for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the various protons in the molecule. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and hydrogen bonding capabilities. pdx.edu The single proton on the furan (B31954) ring is predicted to resonate in the aromatic region. The ethyl group will exhibit a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3), with coupling between them. The methyl group directly attached to the furan ring will appear as a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework. The carbonyl carbon of the carboxylic acid is expected to have the largest chemical shift, typically in the range of 170–185 ppm. libretexts.org The carbons of the furan ring will resonate in the aromatic region, with their specific shifts influenced by the substituents. The carbons of the ethyl and methyl groups will appear at higher field (lower ppm values). libretexts.org The chemical shifts of furan carbons are sensitive to the nature of the substituents. globalresearchonline.net

| Proton/Carbon | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | 10.0 - 13.0 (broad s) | 170 - 185 |

| Furan-H | ~6.0 - 7.5 (s) | - |

| -CH₂- (ethyl) | ~2.5 - 3.0 (q) | ~20 - 30 |

| -CH₃ (ethyl) | ~1.0 - 1.5 (t) | ~10 - 15 |

| Furan-CH₃ | ~2.0 - 2.5 (s) | ~15 - 20 |

| Furan-C-COOH | - | ~110 - 120 |

| Furan-C-CH₃ | - | ~140 - 150 |

| Furan-C-Ethyl | - | ~150 - 160 |

| Furan-C-H | - | ~105 - 115 |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, corresponding to the O-H stretching vibration, which is broadened due to strong intermolecular hydrogen bonding. epa.gov A strong, sharp absorption band is expected between 1700 and 1725 cm⁻¹ due to the C=O stretching of the carboxylic acid. The C-O stretching vibration of the carboxylic acid should appear in the 1210-1320 cm⁻¹ region. epa.gov The furan ring itself will exhibit characteristic stretching and bending vibrations. For instance, the C-H stretching vibrations of the furan ring are expected above 3000 cm⁻¹, while ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. chemicalbook.comnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibrations of the furan ring are expected to be strong in the Raman spectrum. chemicalpapers.comresearchgate.net The symmetric stretching of the carboxylate group, if the molecule exists in a deprotonated state, would also be a prominent Raman band. The C-H stretching vibrations of the alkyl groups will also be visible. nih.gov

| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Weak/Not Observed | Very Broad, Strong (IR) |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | 1700-1725 | Strong (IR), Medium (Raman) |

| C=C Stretch (Furan Ring) | ~1500-1600 | ~1500-1600 | Medium (IR), Strong (Raman) |

| C-O Stretch (Carboxylic Acid) | 1210-1320 | Medium | Strong (IR) |

| C-H Stretch (Alkyl) | 2850-3000 | 2850-3000 | Medium (IR), Strong (Raman) |

Mass Spectrometry (MS) for Molecular Fragmentation and Isotopic Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight.

The fragmentation of furan carboxylic acids is influenced by the carboxylic group. nih.govacs.org Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and water (M-18). The furan ring itself can undergo fragmentation. In studies of 2-furoic acid, dissociative electron attachment leads to the formation of various fragment ions, indicating the cleavage of the furan ring. nih.govacs.org The presence of the ethyl and methyl substituents will also lead to characteristic fragmentation patterns, such as the loss of a methyl radical (-CH₃, M-15) or an ethyl radical (-C₂H₅, M-29).

| Fragment Ion | m/z (mass-to-charge ratio) | Proposed Neutral Loss |

|---|---|---|

| [M]⁺ | 154 | - |

| [M-OH]⁺ | 137 | H₂O |

| [M-COOH]⁺ | 109 | HCOOH |

| [M-C₂H₅]⁺ | 125 | C₂H₅ radical |

| [M-CH₃]⁺ | 139 | CH₃ radical |

Computational Chemistry for Electronic Structure and Properties

Computational chemistry offers a theoretical framework to understand the electronic structure and predict the properties and reactivity of molecules.

Density Functional Theory (DFT) Calculations for Geometries and Energies

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energy of molecules. researcher.lifegoogle.comnih.gov For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine its most stable conformation. researcher.liferesearchgate.net These calculations provide optimized bond lengths, bond angles, and dihedral angles. The results of such calculations on similar furan derivatives have shown good agreement with experimental data. researchgate.net The calculated energies can also be used to understand the relative stability of different conformers.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for predicting the reactive sites of a molecule. nih.govresearchgate.netresearchgate.net The MEP map illustrates the charge distribution on the molecular surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map is expected to show a region of high negative potential around the carbonyl oxygen of the carboxylic acid, making it a likely site for protonation and hydrogen bonding. The furan ring is also expected to show regions of negative potential due to the lone pairs of the oxygen atom and the π-electron system, indicating its susceptibility to electrophilic attack. nih.gov The hydrogen atom of the carboxylic acid will be a site of high positive potential, consistent with its acidic nature. researchgate.net The MEP analysis can thus provide valuable insights into the molecule's intermolecular interactions and chemical reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution in a molecule, revealing insights into intramolecular interactions, such as hyperconjugation and hydrogen bonding. researchgate.netnih.gov These interactions are crucial in determining the molecule's stability, reactivity, and spectroscopic behavior.

For this compound, NBO analysis would elucidate the delocalization of electron density between the furan ring, the carboxylic acid group, the ethyl substituent, and the methyl substituent. The key interactions expected to be identified are:

Interactions with the Carboxylic Acid Group: The carboxylic acid group is a significant site for electronic interactions. NBO analysis would reveal delocalization from the lone pairs of the oxygen atoms into the adjacent σ* and π* orbitals. For instance, the interaction between the lone pair of the carbonyl oxygen and the antibonding orbital of the C-C bond of the furan ring (n(O) → σ*(C-C)) would indicate electron density transfer.

Intramolecular Hydrogen Bonding: A significant feature that NBO analysis can confirm and quantify is the presence of intramolecular hydrogen bonds. In this compound, a hydrogen bond can form between the hydrogen atom of the carboxylic acid and the oxygen atom of the furan ring (O-H···O). acs.orgmaastrichtuniversity.nl The strength of this interaction can be estimated by the second-order perturbation energy, E(2), which corresponds to the stabilization energy of the donor-acceptor interaction. nih.gov

Influence of Ethyl and Methyl Substituents: The ethyl and methyl groups at positions 5 and 2, respectively, would also participate in hyperconjugative interactions with the furan ring, further influencing the electron distribution and stability of the molecule.

A representative table of the significant donor-acceptor interactions and their stabilization energies, as would be predicted by NBO analysis for this compound, is presented below. The values are illustrative and based on findings for similar furan carboxylic acid derivatives. researchgate.netnih.govsigmaaldrich.com

Table 1: Predicted NBO Donor-Acceptor Interactions and Second-Order Perturbation Energies (E(2)) for this compound

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O (furan) | σ*(C-C) (ring) | ~ 5-10 | Ring stabilization |

| LP(2) O (carbonyl) | σ*(C-C) (ring) | ~ 2-5 | Ring-substituent interaction |

| LP(1) O (hydroxyl) | σ*(C-O) (furan) | ~ 1-3 | Ring-substituent interaction |

| σ(C-H) (methyl) | π*(C=C) (ring) | ~ 1-4 | Hyperconjugation |

| σ(C-C) (ethyl) | π*(C=C) (ring) | ~ 2-6 | Hyperconjugation |

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Coupling Constants)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters like NMR chemical shifts and coupling constants with high accuracy. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. imist.ma

For this compound, DFT calculations would provide predicted ¹H and ¹³C NMR chemical shifts for each unique nucleus in the molecule. These predictions are valuable for assigning experimental spectra and for understanding the electronic environment of each atom.

The predicted chemical shifts are influenced by the electron density around the nuclei. For instance:

¹H NMR: The proton of the carboxylic acid is expected to have a significantly downfield chemical shift, further influenced by the strength of the intramolecular hydrogen bond. The furan ring proton will have a characteristic chemical shift, and the protons of the ethyl and methyl groups will appear in the aliphatic region of the spectrum.

¹³C NMR: The carbon of the carbonyl group in the carboxylic acid will be the most downfield signal. The carbons of the furan ring will have distinct chemical shifts based on their substitution and electronic environment. The carbons of the ethyl and methyl groups will appear in the upfield region.

A table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations and trends observed in similar furan derivatives, is provided below. globalresearchonline.netresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Furan Ring H | 6.0 - 7.0 | - |

| Carboxylic Acid H | 10.0 - 13.0 | - |

| Ethyl -CH₂- | 2.5 - 3.0 | 20 - 30 |

| Ethyl -CH₃ | 1.0 - 1.5 | 10 - 15 |

| Methyl -CH₃ | 2.0 - 2.5 | 15 - 25 |

| Furan Ring C2 | - | 140 - 150 |

| Furan Ring C3 | - | 110 - 120 |

| Furan Ring C4 | - | 105 - 115 |

| Furan Ring C5 | - | 155 - 165 |

In addition to chemical shifts, spin-spin coupling constants (J-couplings) between neighboring nuclei can also be predicted. These values provide further structural information, helping to confirm the connectivity of atoms in the molecule.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-furoic acid |

| 5-nitro-2-furoic acid |

| furan |

Theoretical and Mechanistic Studies of 5 Ethyl 2 Methylfuran 3 Carboxylic Acid Formation and Reactions

Quantum Chemical Investigations of Reaction Pathways and Intermediates

Quantum chemical calculations, particularly using methods like the Complete Basis Set (CBS-QB3) and Density Functional Theory (DFT), are powerful tools for investigating the reaction pathways involved in the formation and decomposition of furan (B31954) derivatives. nih.govresearchgate.net While direct computational studies on 5-Ethyl-2-methylfuran-3-carboxylic acid are not extensively documented, research on closely related analogues such as 5-Methyl-2-ethylfuran (5-MEF) provides significant insights into the probable reaction mechanisms. nih.govmdpi.com

These studies map out the potential energy surfaces for various reactions, including unimolecular decomposition, H-abstraction, and H-addition. nih.gov For a molecule like 5-MEF, investigations show that unimolecular decomposition primarily involves the cleavage of bonds on the alkyl side chains. nih.gov For instance, H-abstraction reactions on the furan ring by radicals like H and CH₃ are computationally modeled to determine their respective energy barriers. mdpi.com The H atoms on the furan ring at positions C3 and C4 can undergo abstraction by a methyl radical, leading to the formation of 5-ethyl-2-methylfuran-3-yl radical and methane, with calculated energy barriers of 19.3 kcal·mol⁻¹ for each pathway in the analogous 5-MEF system. mdpi.com Similarly, H-transfer reactions can lead to the formation of carbene intermediates, which subsequently decompose. mdpi.com

These computational approaches allow for the identification and characterization of transient intermediates and high-energy transition states that are often difficult to observe experimentally. researchgate.net

Table 1: Calculated Energy Barriers for Postulated Reaction Pathways of an Analogous Furan (5-Methyl-2-ethylfuran)

Data derived from theoretical studies on 5-Methyl-2-ethylfuran (5-MEF) at the CBS-QB3 level, serving as a model for potential reactions involving this compound.

| Reaction Type | Reactants | Products | Energy Barrier (kcal·mol⁻¹) | Citation |

| H-Abstraction | 5-MEF + H | 5-ethyl-2-methylfuran-3-yl radical + H₂ | 19.7 | mdpi.com |

| H-Abstraction | 5-MEF + CH₃ | 5-ethyl-2-methylfuran-3-yl radical + CH₄ | 19.3 | mdpi.com |

| H-Dissociation | 5-MEF | H + 5-ethyl-2-methylfuran-3-yl radical | 118.5 | mdpi.com |

| Intramolecular H-Transfer | 5-MEF | 5-ethyl-2-methylfuran-3(2H) carbene | 69.1 | mdpi.com |

| Carbene Decomposition | 5-ethyl-2-methylfuran-3(2H) carbene | hepta-4,5-dien-3-one | 59.2 | mdpi.com |

Potential Energy Surface (PES) Mapping and Transition State Analysis

Potential Energy Surface (PES) mapping is a fundamental component of computational reaction analysis. nih.gov The PES for a given reaction illustrates the energy of a molecular system as a function of its geometry, revealing the lowest energy pathways from reactants to products. researchgate.net Key features of a PES include local minima, which correspond to stable reactants, intermediates, and products, and saddle points, which represent the transition states (TS). acs.org

For the formation of substituted furans, computational methods are used to locate the transition state structures for key steps like cyclization and dehydration. acs.org In a theoretical study on the thermal decomposition of 5-MEF, the PES for H-addition reactions was mapped, showing that the addition of a hydrogen atom to the furan ring is a competitive process. nih.gov The analysis showed that H-addition to the C(2) and C(5) positions on the furan ring are the most energetically favorable pathways. nih.gov

The activation energy (the height of the energy barrier at the transition state) is a critical parameter derived from PES analysis. mdpi.com For example, in the H-transfer reaction of 5-MEF leading to 5-ethyl-2-methylfuran-3(2H) carbene, the transition state (TS22) was found to have an energy barrier of 69.1 kcal·mol⁻¹. mdpi.com This high-level analysis provides quantitative data on reaction feasibility and selectivity.

Kinetic Modeling and Rate Constant Determination (e.g., Transition State Theory, RRKM Theory)

Once the potential energy surface and critical points (reactants, products, transition states) are characterized, kinetic parameters such as rate constants can be calculated. researchgate.netmdpi.com Transition State Theory (TST) is a foundational method for this purpose, providing a direct link between the properties of the transition state and the reaction rate. researchgate.net

For more complex unimolecular reactions, especially those that are pressure- and temperature-dependent, Rice–Ramsperger–Kassel–Marcus (RRKM) theory is employed. nih.govresearchgate.net RRKM theory is a statistical approach that considers the distribution of energy among the vibrational modes of the energized molecule. researchgate.net In the study of 5-MEF decomposition, RRKM theory was used in conjunction with master equation solving to determine the temperature- and pressure-dependent rate constants for various dissociation and isomerization pathways. nih.gov This type of kinetic modeling is essential for accurately predicting chemical behavior under specific reaction conditions, such as those found in combustion or industrial synthesis. rsc.org The combination of high-accuracy quantum chemical calculations and kinetic theories like RRKM has transformed the field from an empirical modeling practice to a truly predictive science. researchgate.net

Mechanistic Insights into Cyclization and Functionalization Processes

The most common and versatile method for synthesizing the furan core is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. organic-chemistry.orgpharmaguideline.com The formation of this compound would likely proceed from an appropriately substituted 1,4-dicarbonyl precursor.

The mechanism of the Paal-Knorr synthesis involves several key steps:

Protonation and Enolization : The reaction is initiated by the protonation of one of the carbonyl oxygens by an acid catalyst. youtube.com This increases the electrophilicity of the carbonyl carbon. The second carbonyl group then tautomerizes to its enol form. youtube.com

Intramolecular Cyclization : The enol oxygen acts as a nucleophile, attacking the protonated carbonyl carbon in an intramolecular fashion. youtube.com This step forms a five-membered cyclic hemiacetal intermediate.

Dehydration : The reaction is driven to completion by two successive dehydration steps. The hydroxyl groups are protonated, converting them into good leaving groups (water), which are then eliminated to form double bonds, ultimately resulting in the stable aromatic furan ring. youtube.com

Conformational Analysis and Preferences through Computational Methods

Computational methods are extensively used to analyze the three-dimensional structure and conformational preferences of flexible molecules like substituted furans. nih.govcwu.edu For this compound, conformational flexibility arises primarily from the rotation around the single bonds connecting the ethyl and carboxylic acid groups to the furan ring.

DFT calculations are commonly used to explore the potential energy surface associated with the rotation of these substituent groups. researchgate.net By systematically changing the dihedral angles, researchers can identify the lowest energy (most stable) conformers and the energy barriers to rotation between them. nih.gov For example, studies on furan-based arylamides have quantified the effects of intramolecular hydrogen bonding and solvent polarity on conformational rigidity. nih.gov

Table 2: Representative Parameters from Computational Conformational Analysis of Substituted Furans

This table illustrates the type of data obtained from computational conformational studies on furan derivatives.

| Parameter | Description | Typical Finding | Citation |

| Dihedral Angle (τ) | The angle defining the rotation of a substituent around its bond to the furan ring. | Specific angles (e.g., 0° or 180°) correspond to energy minima (stable conformers). | nih.gov |

| Rotational Barrier (ΔE‡) | The energy required to rotate a substituent from one stable conformation to another. | Barriers can range from a few to several kcal/mol, indicating the degree of rotational freedom. | researchgate.net |

| Relative Energy (ΔE) | The energy difference between various stable conformers. | Determines the population distribution of conformers at equilibrium. | nih.gov |

| Intramolecular H-Bonding | Potential hydrogen bond between the carboxylic acid proton and the furan oxygen. | Can significantly stabilize a particular planar conformation. | nih.gov |

Applications and Emerging Research Directions for 5 Ethyl 2 Methylfuran 3 Carboxylic Acid Scaffolds

Utilization as a Versatile Synthetic Building Block in Organic Chemistry

The 5-Ethyl-2-methylfuran-3-carboxylic acid scaffold is a valuable intermediate in organic synthesis. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing a gateway to a wide range of chemical transformations.

Key reactions involving furan-based carboxylic acids include:

Esterification: Reaction with alcohols under acidic conditions produces the corresponding esters. For example, furan-2,5-dicarboxylic acid can be converted to its dimethyl ester using methanol and a catalyst like TMSCl. arkat-usa.org

Amide Coupling: The carboxylic acid can be coupled with amines using standard reagents like dicyclohexylcarbodiimide (B1669883) (DCC) to form amide bonds, a crucial linkage in many biologically active molecules. orientjchem.org

Oxidative Degradation: The furan (B31954) ring itself can serve as a masked carboxylic acid functionality. Under mild oxidative conditions (e.g., RuCl₃/NaIO₄ or O₃), the furan ring can be cleaved to yield dicarboxylic acids, a transformation that is tolerant of many other functional groups. osi.lv

Arylation: The furan ring can undergo arylation reactions, for instance with arenediazonium chlorides in the presence of a copper(II) chloride catalyst, to form 5-arylfuran-2-carboxylic acids. researchgate.net

The strategic placement of the ethyl and methyl groups on the furan ring also influences the reactivity and allows for regioselective modifications, making it a tailored building block for complex target molecules.

Role in the Development of Novel Heterocyclic Compounds

The furan ring within this compound is an excellent precursor for the synthesis of other heterocyclic systems. The inherent reactivity of the furan nucleus allows for its transformation into different ring systems through various cycloaddition and rearrangement reactions.

For instance, 5-arylfuran-2-carboxylic acid derivatives have been successfully used to synthesize more complex heterocyclic structures. researchgate.net The carbonyl group of the carboxylic acid can react with various reagents to initiate ring-closing reactions, leading to the formation of fused or spirocyclic systems. Research has demonstrated the conversion of 5-arylfuran-2-carbonyl chlorides into:

1,3,4-Oxadiazoles: Formed by reacting the acid chloride with 5-(2-furyl)-1H-tetrazole, which involves the opening of the tetrazole ring. researchgate.net

nih.govresearchgate.netnih.govTriazolo[3,4-b] nih.govnih.govacs.orgthiadiazoles: Synthesized through the condensation of 5-arylfuran-2-carboxylic acids with 5-substituted 4-amino-4H-1,2,4-triazole-3-thiols. researchgate.net

1,2,4-Thiadiazoles: Produced from the reaction of 5-arylfuran-2-carbonyl chlorides with potassium thiocyanate followed by reaction with an amine, leading to recyclization. researchgate.net

These transformations highlight the utility of the furan-3-carboxylic acid scaffold as a launchpad for creating a diverse range of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Exploration as a Scaffold for Rational Design of Bioactive Compounds

The furan nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it appears in the structures of drugs and bioactive compounds with a higher frequency than statistically expected. researchgate.net This prevalence is due to its ability to form key interactions with biological targets. The this compound structure provides a foundation for the rational design of new therapeutic agents. Furan-containing compounds have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govijabbr.com

Structure-based drug design relies on the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. The furan scaffold is frequently used in these designs. Molecular docking simulations are computational tools that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Recent studies have utilized furan-based scaffolds in the design of potent inhibitors for various biological targets:

Microtubule Inhibitors: In the development of anticancer drugs, furan-diketopiperazine-type derivatives have been designed as microtubule inhibitors. Molecular docking studies helped to analyze and modify existing compounds, leading to the synthesis of novel derivatives with potent cytotoxic activities at the nanomolar level against several human cancer cell lines. nih.gov

Antitubercular Agents: Furan-based analogues have been designed to inhibit salicylate synthase (MbtI), an essential enzyme in Mycobacterium tuberculosis. Docking studies guided the synthesis of compounds like 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid, which showed improved antitubercular activity. mdpi.com

Antibacterial Agents: Thiophene derivatives, which are structurally related to furans, have been synthesized and their antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi was evaluated. Molecular docking was used to investigate the intermolecular interactions with bacterial enzymes, identifying promising candidates. mdpi.com

These examples show how computational methods are pivotal in exploring and optimizing the interactions of furan-based scaffolds with their biological targets.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The furan ring, with its oxygen heteroatom capable of acting as a hydrogen bond acceptor and its aromatic pi-system, is a key component of many pharmacophores. researchgate.net

The development of furan-containing pharmacophores has led to compounds with significant biological activity. For instance, the furan ring is a core element in derivatives designed as anticancer agents. nih.gov Studies have shown that compounds incorporating a furan group can exhibit potent cytotoxic activities against various human cancer cell lines, sometimes at the nanomolar level. nih.govnih.gov The furan nucleus is often considered a bioisostere for other rings, like a phenyl or imidazole group, allowing for the fine-tuning of a compound's properties while maintaining its essential binding characteristics. This was demonstrated in the design of microtubule inhibitors where a furan group successfully replaced an imidazole ring, maintaining potent activity. nih.gov

| Compound Class | Biological Target/Activity | Key Finding | Reference |

|---|---|---|---|

| Furan-diketopiperazine derivatives | Microtubule polymerization (Anticancer) | Compound 17p showed potent cytotoxicity with an IC₅₀ of 2.9 nM against the NCI-H460 cancer cell line. | nih.gov |

| Furan-based MbtI inhibitors | Mycobacterium tuberculosis salicylate synthase (Antitubercular) | Compound IV showed comparable inhibitory properties to previous leads but with better antitubercular activity. | mdpi.com |

| 3-Aryl-3(furan-2-yl)propanoic acid derivatives | Escherichia coli (Antibacterial) | Inhibited E. coli growth with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL. | ijabbr.com |

Catalytic Applications and Ligand Design

While less common than their use as bioactive scaffolds, furan-3-carboxylic acids and their derivatives can be employed in the design of ligands for metal catalysts. The carboxylic acid group and the furan oxygen can act as coordination sites for metal ions.

The field of catalysis with furan derivatives often focuses on the transformation of the furan ring itself, which is derived from biomass. mdpi.com However, there is potential for using substituted furans as ligands. For example, palladium-catalyzed asymmetric hydrogenation of furan carboxylic acids has been reported using a chiral modifier, indicating the interaction of the furan ring and carboxylic acid with the metal catalyst center. researchgate.net The development of catalysts for the oxidation of furan derivatives, such as the conversion of furfural (B47365) to furoic acid, is also an active area of research, employing both noble and non-noble metal-based catalysts. rmit.edu.au

Applications in Materials Science and Polymer Chemistry

Furan derivatives are gaining significant attention as renewable building blocks for polymers, positioning them as sustainable alternatives to petroleum-based monomers. rsc.org The rigid structure of the furan ring can impart desirable thermal and mechanical properties to polymers.

2,5-Furandicarboxylic acid (FDCA), a related dicarboxylic acid, is a prominent monomer used to produce bio-based polyesters like polyethylene (B3416737) furanoate (PEF), which is considered a promising replacement for petroleum-based polyethylene terephthalate (PET). rsc.orgnih.gov Similarly, diol derivatives of furan, such as 2,5-bis(hydroxymethyl)furan (BHMF), are versatile building blocks for various sustainable polymeric materials, including polyesters, polyurethanes, and polycarbonates. nih.govacs.org

Modifying Agents in Copolymerization

While direct research on the application of this compound as a modifying agent in copolymerization is not extensively documented in current scientific literature, the broader class of furan-based carboxylic acids, particularly 2,5-furandicarboxylic acid (FDCA), has been the subject of significant investigation. The findings from studies on FDCA provide valuable insights into the potential role of furan derivatives like this compound in polymer modification. The incorporation of furan structures into polymer backbones is a promising strategy for developing bio-based polymers with tailored properties. mdpi.comacs.org

The rigid structure of the furan ring, combined with the reactive carboxylic acid group(s), allows these molecules to be integrated into polymer chains, influencing the final properties of the material. mdpi.com Copolymerization, the process of combining two or more different monomers, is a versatile method to modify polymer characteristics such as thermal stability, solubility, and mechanical performance. mdpi.comscientific.net

Detailed Research Findings on Furan-Based Copolymers

Research into FDCA-based copolyesters has demonstrated that the inclusion of this furanic monomer can significantly alter the polymer's thermal and mechanical properties. mdpi.comacs.org For instance, the copolymerization of FDCA with other diacids or diols can disrupt the regularity of the polymer chain, leading to changes in crystallinity and, consequently, in properties like the glass transition temperature (Tg) and melting temperature (Tm). mdpi.comresearchgate.net

Studies have shown that incorporating FDCA into polyesters can enhance their thermal stability compared to their aliphatic counterparts. researchgate.net The aromatic nature of the furan ring contributes to this increased stability. researchgate.net For example, copolyesters of terephthalic acid and 2,5-furandicarboxylic acid with various aliphatic diols have exhibited exceptional thermal stability, with degradation occurring in a single step at temperatures above 350 °C. mdpi.com

Furthermore, the introduction of furan rings can improve the mechanical properties of polymers. specialchem.com For example, the tensile strength of polyethylene furanoate (PEF) has been shown to exceed that of its petroleum-based counterpart, polyethylene terephthalate (PET). specialchem.com By analogy, the incorporation of this compound could potentially introduce a rigid furan moiety into a polymer chain, thereby influencing its mechanical characteristics.

The solubility of high-performance aromatic polyamides has also been successfully modified through copolymerization with FDCA. scientific.net This suggests that furan-based carboxylic acids can be employed to enhance the processability of otherwise intractable polymers. scientific.net

The following interactive data table summarizes the effects of incorporating a furan-based dicarboxylic acid (FDCA) as a modifying agent in various copolymers, illustrating the potential impact of such modifications.

While these findings are based on FDCA, they provide a strong indication that other furan-based carboxylic acids, including this compound, could serve as valuable modifying agents in copolymerization to create novel materials with tailored properties. The presence of the ethyl and methyl substituents on the furan ring of this compound might further influence properties such as solubility and processability due to their effect on intermolecular interactions. However, without direct experimental evidence, these remain as scientifically informed hypotheses.

Future Perspectives and Unexplored Research Avenues

Development of Highly Selective and Efficient Catalytic Synthesis Methods

The synthesis of polysubstituted furans, particularly those with specific substitution patterns like 5-Ethyl-2-methylfuran-3-carboxylic acid, presents a considerable challenge. Future research will likely focus on developing highly selective and efficient catalytic methods to access this and related structures.

Current strategies for synthesizing furan-3-carboxylic acid derivatives often involve multi-step sequences. A convenient synthesis of the parent furan-3-carboxylic acid has been reported involving the aromatization of 4-trichloroacetyl-2,3-dihydrofuran followed by nucleophilic displacement. rsc.org For substituted analogues, methods like the unprecedented Ag2CO3 and DBU mediated cyclization of 3-substituted 2-(2-bromoallyl)-3-oxo-1-carboxylates have been developed to yield 2,5-disubstituted furan-3-carboxylates. researchgate.net

Looking ahead, metalloradical cyclization of alkynes with α-diazocarbonyls presents a promising avenue. acs.org This approach offers regioselective control and a broad substrate scope, which could be adapted for the synthesis of 2,5-dialkyl-furan-3-carboxylates. Another innovative approach is the catalytic intramolecular Wittig reaction, which allows for the synthesis of highly functionalized furans under mild conditions. sarchemlabs.comresearchgate.netcymitquimica.com Furthermore, the carboxylation of pre-existing furan (B31954) rings is a powerful strategy. For instance, furoic acid can be converted to 2,5-furandicarboxylic acid (FDCA) through a sequence of bromination, esterification, palladium-catalyzed carbonylation, and hydrolysis. acs.orgresearchgate.net This highlights the potential for developing catalytic C-H carboxylation methods for specifically functionalizing the furan nucleus. rsc.orgresearchgate.netresearchgate.net

Future catalytic systems that could be explored for the direct and selective synthesis of this compound are summarized in the table below.

| Catalytic Strategy | Potential Application for this compound | Key Advantages |

| Metalloradical Cyclization | Reaction of an appropriate alkyne and α-diazocarbonyl precursor. | High regioselectivity, mild reaction conditions, broad functional group tolerance. acs.org |

| Intramolecular Wittig Reaction | Cyclization of a suitably designed phosphonium (B103445) ylide precursor. | Catalytic use of phosphine, mild conditions. sarchemlabs.comresearchgate.netcymitquimica.com |

| C-H Carboxylation | Direct carboxylation of a 2-ethyl-5-methylfuran (B167692) precursor. | Atom economy, potential for using CO2 as a C1 source. rsc.orgresearchgate.net |

| Tandem Reactions | Multi-component reactions involving simpler starting materials to build the furan ring in one pot. | High efficiency, reduced purification steps. |

Advanced Functionalization Strategies for Novel Material Properties